Ascomycone C

Description

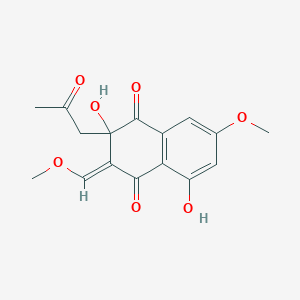

Ascomycone C is a pyranonaphthoquinone derivative belonging to the heptaketide family, structurally related to fusarubin metabolites such as dehydroherbarin and thysanone . These compounds are biosynthesized via polyketide synthase (PKS)-mediated cyclization at C4–C9 and C2–C11 positions, followed by oxidative modifications . This compound is hypothesized to exhibit bioactivity similar to its congeners, including cytotoxic effects against cancer cell lines, as observed in related naphthoquinones from Angustimassarina populi CF-097565 .

Properties

Molecular Formula |

C16H16O7 |

|---|---|

Molecular Weight |

320.29 g/mol |

IUPAC Name |

(3E)-2,5-dihydroxy-7-methoxy-3-(methoxymethylidene)-2-(2-oxopropyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C16H16O7/c1-8(17)6-16(21)11(7-22-2)14(19)13-10(15(16)20)4-9(23-3)5-12(13)18/h4-5,7,18,21H,6H2,1-3H3/b11-7- |

InChI Key |

HPBXQUJGACOIQY-XFFZJAGNSA-N |

Isomeric SMILES |

CC(=O)CC1(/C(=C\OC)/C(=O)C2=C(C1=O)C=C(C=C2O)OC)O |

Canonical SMILES |

CC(=O)CC1(C(=COC)C(=O)C2=C(C1=O)C=C(C=C2O)OC)O |

Synonyms |

ascomycone C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fusarubin Metabolites: Dehydroherbarin and Thysanone

Structural Similarities and Differences :

- Ascomycone C vs. Dehydroherbarin: Both compounds share a naphthoquinone backbone. However, dehydroherbarin lacks the pyran ring present in Ascomycones, instead featuring a linear side chain with hydroxyl and methoxy substituents .

- This compound vs. Thysanone: Thysanone contains an additional epoxy group, which enhances its electrophilic reactivity compared to the pyran-fused Ascomycones .

Bioactivity :

- Dehydroherbarin and Ascomycone A (a close analog of C) exhibit dose-dependent cytotoxicity in breast cancer (MCF-7) models, with IC₅₀ values in the low micromolar range .

- Thysanone demonstrates broader antimicrobial activity but lower selectivity toward cancer cells compared to Ascomycones .

2-Azaanthraquinones: Scorpinone and Bostrycoidin

Structural Comparison :

- Scorpinone and bostrycoidin incorporate a nitrogen atom in their aromatic systems, distinguishing them from oxygen-dominated Ascomycones. This nitrogen is introduced via aminotransferase-mediated post-PKS modifications .

Functional Contrast :

- Scorpinone shows moderate antifungal activity but lacks significant cytotoxicity, whereas Ascomycone A and B are prioritized for anticancer applications .

Chalcone Derivatives

While chalcones (e.g., compound 5 and 8 in ) are structurally distinct (aromatic ketones without quinone moieties), they share overlapping bioactivities with Ascomycones, such as antiproliferative effects. However, chalcones generally exhibit lower metabolic stability due to their simpler frameworks .

Comparative Data Table

Q & A

Q. What are the established methodologies for isolating and purifying Ascomycone C from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like HPLC or column chromatography. Key challenges include minimizing degradation during extraction and ensuring purity via NMR and mass spectrometry . Researchers must validate purity thresholds (e.g., ≥95%) and cross-reference spectral data with existing literature to confirm structural integrity.

Q. How can researchers verify the structural identity of this compound when conflicting spectral data exists?

Contradictory NMR or mass spectrometry data should be resolved by repeating experiments under standardized conditions (e.g., solvent, temperature) and comparing results with published spectra. If discrepancies persist, advanced techniques like X-ray crystallography or computational modeling (DFT calculations) can clarify structural ambiguities . Cross-laboratory validation is recommended to rule out instrument-specific artifacts.

Q. What in vitro assays are most appropriate for preliminary bioactivity screening of this compound?

Common assays include:

- Antimicrobial : Broth microdilution (MIC/MBC) against model pathogens (e.g., Staphylococcus aureus, Candida albicans).

- Anticancer : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.

- Antioxidant : DPPH/ABTS radical scavenging assays. Controls (e.g., solvent-only and positive/negative controls) must be included to validate results .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Apply systematic review principles (PRISMA guidelines) to identify bias or methodological variability across studies . For example, differences in cytotoxicity outcomes may arise from cell line specificity, incubation times, or compound solubility. Replicate key studies under harmonized protocols and perform meta-analyses to quantify effect sizes. Scoping studies can map gaps in mechanistic understanding .

Q. What strategies optimize the yield of this compound in synthetic pathways while maintaining stereochemical fidelity?

- Route selection : Compare total synthesis vs. semi-synthesis from biosynthetic precursors.

- Catalysis : Screen chiral catalysts (e.g., organocatalysts or metal-ligand complexes) for enantioselective steps.

- Process monitoring : Use real-time analytics (e.g., in-line IR spectroscopy) to track intermediates. Document reaction conditions (temperature, solvent polarity) and characterize byproducts via LC-MS .

Q. How can computational models elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Molecular docking : Predict binding affinities to target proteins (e.g., kinases, cytochrome P450).

- QSAR : Train models using descriptors like logP, polar surface area, and H-bond donors.

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales. Validate predictions with in vitro/in vivo assays and report correlation coefficients .

Methodological Best Practices

Q. What criteria ensure reproducibility in this compound research?

- Data transparency : Publish raw spectral data, chromatograms, and assay protocols in supplementary materials .

- Experimental replication : Independent validation by ≥2 lab members or external collaborators.

- Negative results : Report failed syntheses or inactive derivatives to avoid publication bias .

Q. How should researchers prioritize novel derivatives of this compound for further study?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Assess synthetic accessibility and resource requirements.

- Novelty : Prioritize derivatives with unique substituents (e.g., halogenation, glycosylation).

- Relevance : Align with unmet therapeutic needs (e.g., multidrug-resistant infections) .

Data Analysis & Reporting

Q. What statistical methods are critical for analyzing dose-response data in this compound bioassays?

Q. How can researchers address batch-to-batch variability in this compound production?

- Quality control : Implement SOPs for raw materials (e.g., fungal strains, solvents).

- Stability testing : Monitor degradation under stress conditions (heat, light, humidity).

- Multivariate analysis : Use PCA or PLS to correlate process parameters (e.g., pH, temperature) with yield/purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.